1,2-Bis(2-hydroxyethoxy)benzene

Catalog No.
S1536784
CAS No.
10234-40-9
M.F
C10H14O4
M. Wt
198.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,2-Bis(2-hydroxyethoxy)benzene

CAS Number

10234-40-9

Product Name

1,2-Bis(2-hydroxyethoxy)benzene

IUPAC Name

2-[2-(2-hydroxyethoxy)phenoxy]ethanol

Molecular Formula

C10H14O4

Molecular Weight

198.22 g/mol

InChI

InChI=1S/C10H14O4/c11-5-7-13-9-3-1-2-4-10(9)14-8-6-12/h1-4,11-12H,5-8H2

InChI Key

JWTDCPGVNRBTKT-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)OCCO)OCCO

Canonical SMILES

C1=CC=C(C(=C1)OCCO)OCCO

1,2-Bis(2-hydroxyethoxy)benzene (CAS 10234-40-9), also known as catechol bis(2-hydroxyethyl) ether, is a specialized aromatic diol characterized by its ortho-substituted ethoxy groups . With a molecular weight of 198.22 and a melting point of 75-78 °C, it serves as a critical structural building block in advanced chemical manufacturing . In procurement contexts, this compound is primarily sourced for two distinct applications: as an asymmetric aromatic chain extender in the formulation of flexible thermoplastic polyurethanes (TPUs), and as a geometrically essential precursor for the synthesis of benzo-crown ethers and multi-metal chelating molecular pincers [1]. Its value proposition lies in its specific ortho-geometry, which disrupts polymer crystallinity and enables macrocyclic ring closure, distinguishing it from more common para- or meta-substituted analogs.

Substituting 1,2-bis(2-hydroxyethoxy)benzene with its widely used para-isomer, 1,4-bis(2-hydroxyethoxy)benzene (HQEE), or generic aliphatic diols fundamentally alters both chemical reactivity and material performance [1]. In polyurethane synthesis, HQEE's highly symmetrical structure drives intense hard-segment packing, yielding highly crystalline, rigid polymers with high processing temperatures. Conversely, the ortho-substitution of the 1,2-isomer introduces a steric kink that disrupts this packing, which is mandatory for producing soft, non-blocking TPU blown films that process at lower temperatures [2]. Furthermore, in macrocyclic chemistry, the 1,2-substitution provides the convergent oxygen vectors required to close crown ether rings (e.g., dibenzo-18-crown-6); attempting this synthesis with 1,3- or 1,4-isomers results in zero yield due to divergent spatial trajectories [3].

Macrocyclic Ring Closure Yield for Crown Ether Synthesis

In the synthesis of polybenzocrown ethers, the spatial orientation of the precursor's hydroxyl groups dictates the feasibility of cyclization. Using 1,2-bis(2-hydroxyethoxy)benzene in a cesium-assisted cyclization with dimesylates yields large-ring polybenzocrowns at 85-90% efficiency[1]. The para-substituted comparator, 1,4-bis(2-hydroxyethoxy)benzene, is geometrically incapable of forming these cavities, resulting in a 0% yield for the target crown structure. This stark contrast highlights the absolute necessity of the ortho-isomer for macrocycle procurement.

Evidence DimensionMacrocyclic ring closure yield (polybenzocrowns)
Target Compound Data1,2-Bis(2-hydroxyethoxy)benzene (85-90% yield)
Comparator Or Baseline1,4-Bis(2-hydroxyethoxy)benzene (0% yield, geometrically precluded)
Quantified Difference85-90% absolute yield difference
ConditionsCesium-assisted cyclization in acetonitrile

Buyers synthesizing ion-selective electrodes or crown ethers must procure the 1,2-isomer because alternative isomers physically cannot form the required macrocyclic cavity.

Monomer Melting Point and TPU Processing Window

When utilized as a chain extender in thermoplastic polyurethanes, the thermal properties of the monomer heavily influence the extrusion and molding parameters. 1,2-Bis(2-hydroxyethoxy)benzene exhibits a melting point of 75-78 °C . In contrast, the industry-standard para-isomer, HQEE, melts at 115-118 °C . This ~40 °C reduction in melting temperature allows for lower processing temperatures, preventing premature hard-segment crystallization and reducing thermal degradation risks during the manufacturing of sensitive TPU films.

Evidence DimensionMonomer melting point
Target Compound Data1,2-Bis(2-hydroxyethoxy)benzene (75-78 °C)
Comparator Or Baseline1,4-Bis(2-hydroxyethoxy)benzene (HQEE) (115-118 °C)
Quantified Difference~40 °C lower melting point
ConditionsStandard atmospheric pressure

Selecting the 1,2-isomer allows manufacturers to process aromatic-extended TPUs at lower temperatures, reducing energy costs and preventing defects in thin films.

Hard Segment Disruption for Flexible TPU Films

In polyurethane formulation, substituting the highly symmetric HQEE with the asymmetric 1,2-bis(2-hydroxyethoxy)benzene introduces a steric kink into the polymer backbone. This ortho-linkage drastically reduces the crystallinity of the polyurethane hard domains compared to the para-linkage of HQEE [1]. Consequently, TPUs extended with the 1,2-isomer exhibit higher flexibility, lower modulus, and reduced self-adhesion (blocking), making them highly suitable for blown film applications where high lubricity and softness are required [1].

Evidence DimensionHard segment crystallinity and film flexibility
Target Compound Data1,2-Bis(2-hydroxyethoxy)benzene (Low crystallinity, high flexibility, low blocking)
Comparator Or Baseline1,4-Bis(2-hydroxyethoxy)benzene (High crystallinity, rigid domains)
Quantified DifferenceSignificant reduction in hard segment packing and self-adhesion
ConditionsPolyurethane blown film extrusion

Procurement of the 1,2-isomer is essential when formulating soft, non-blocking TPU films that cannot tolerate the rigidity imparted by standard para-substituted chain extenders.

Synthesis of Ion-Selective Benzo-Crown Ethers

Due to its precise ortho-geometry which enables high-yield macrocyclic ring closure, this compound is the definitive precursor for synthesizing dibenzo-18-crown-6 and polybenzocrown ethers [1]. These macrocycles are critical components in lithium/potassium extraction frameworks and ion-selective electrodes where precise cavity dimensions are non-negotiable.

Formulation of Flexible TPU Blown Films

Leveraging its lower melting point and ability to disrupt hard-segment crystallinity, 1,2-bis(2-hydroxyethoxy)benzene is utilized as an aromatic chain extender in soft thermoplastic polyurethanes [2]. It is highly effective for blown film extrusion processes that require lower processing temperatures and high resistance to self-adhesion (blocking).

Development of Ditopic Molecular Pincers for Sensors

The compound is a foundational building block for Salen-crown ether hybrid molecules used in advanced fluorescence sensors [3]. Its ability to form the crown ether hinge allows for simultaneous multi-metal chelation (e.g., Zn2+ and Li+), enabling sophisticated ditopic binding mechanisms that generic Salen ligands cannot support.

Other CAS

10234-40-9

Dates

Last modified: 08-15-2023

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